
Azaserine
Übersicht
Beschreibung
Azaserin ist eine natürlich vorkommende Serinderivat-Diazoverbindung mit antineoplastischen und antibiotischen Eigenschaften. Es ist bekannt für seine strukturelle Ähnlichkeit mit Glutamin und wirkt als Purinergic-Antagonist. Azaserin hemmt kompetitiv Glutamin-Amidotransferase, ein Schlüsselenzym, das für den Glutamin-Stoffwechsel verantwortlich ist .
Vorbereitungsmethoden
Azaserin kann durch die formale Kondensation der Carboxygruppe von Diazoessigsäure mit der alkoholischen Hydroxygruppe von L-Serin synthetisiert werden . Der biosynthetische Weg von Azaserin beinhaltet eine schrittweise Oxidationsstrategie, um die α-Diazoester-Einheit zu erzeugen. Der azaserin-biosynthetische Gencluster aus Glycomyces harbinensis wurde identifiziert, der bisher unbeachtete Azaserin-Produzenten enthüllt .
Chemische Reaktionsanalyse
Azaserin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Azaserin kann oxidiert werden, um verschiedene Produkte zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden.
Substitution: Azaserin kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und spezifische Katalysatoren.
Analyse Chemischer Reaktionen
Azaserine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Chemical Properties
Azaserine is characterized by its unique diazoester functional group, which is biologically unusual yet synthetically valuable. Recent research has uncovered the biosynthetic pathway for this compound in Glycomyces harbinensis, revealing a gene cluster responsible for its production. This discovery allows for the potential engineering of microbial systems to produce this compound and its derivatives, which can be utilized in various synthetic applications .
Biosynthetic Pathway Overview
- Gene Cluster : The this compound biosynthetic gene cluster consists of 21 genes, including those for hydrazonoacetic acid synthesis.
- Mechanism : The pathway involves the conversion of hydrazonoacetic acid to this compound through a series of enzymatic reactions, including oxidation steps that form the diazo group .
- Biocatalytic Potential : The ability to produce this compound via heterologous expression in Streptomyces albus demonstrates its potential for metabolic engineering applications .
Anticancer Activity
This compound has been extensively studied for its anticancer properties. It acts as an inhibitor of nucleotide metabolism, making it a candidate for cancer treatment.
Clinical Studies
- In combination with 6-mercaptopurine, this compound was evaluated in clinical trials involving acute leukemia patients. While no significant difference was observed in remission rates compared to 6-mercaptopurine alone, the combination therapy showed promise in specific patient subsets .
- This compound's mechanism involves direct alkylation of deoxyguanosine, which disrupts DNA synthesis and promotes apoptosis in cancer cells .
Inhibition of Glycosaminoglycan Synthesis
Research indicates that this compound effectively inhibits glycosaminoglycan synthesis, which is crucial in various pathological conditions such as diabetes and cancer.
Mechanistic Insights
- This compound inhibits the hexosamine biosynthesis pathway, leading to reduced O-linked protein glycosylation and glycosaminoglycan synthesis. This effect was observed in both transgenic and non-transgenic islet cells, suggesting its utility in studying amyloid formation and other metabolic disorders .
Case Studies and Experimental Findings
Several studies have documented the effects of this compound across different experimental settings:
Wirkmechanismus
Azaserine exerts its effects by inhibiting the rate-limiting step of the metabolic hexosamine pathway and irreversibly inhibiting γ-glutamyltransferase by acting directly at the substrate-binding pocket. It also protects against hyperglycemic endothelial damage by elevating serum concentrations of manganese-superoxide dismutase and directly reducing the concentration of reactive oxygen species. Additionally, this compound downregulates the expression of VCAM-1 and ICAM-1 in response to TNF-α .
Vergleich Mit ähnlichen Verbindungen
Azaserin ist strukturell ähnlich anderen Diazoverbindungen wie 6-Diazo-5-oxo-L-norleucin (DON). Sowohl Azaserin als auch DON sind Glutamin-Antagonisten und teilen ähnliche biologische Aktivitäten. Azaserin ist einzigartig in seiner spezifischen Inhibition von Glutamin-Amidotransferase und seinem besonderen biosynthetischen Weg .
Ähnliche Verbindungen umfassen:
- 6-Diazo-5-oxo-L-norleucin (DON)
- Alazopeptin
- Duazomycin A
Diese Verbindungen teilen strukturelle Ähnlichkeiten und biologische Aktivitäten, unterscheiden sich aber in ihren spezifischen Wirkmechanismen und biosynthetischen Wegen .
Biologische Aktivität
Azaserine is a naturally occurring compound produced by certain bacteria, notably Streptomyces fragilis and Glycomyces harbinensis. It is classified as a cytotoxic glutamine antimetabolite and is known for its unique α-diazoester functional group, which contributes to its biological activity. This article explores the biological activity of this compound, highlighting its mechanisms of action, biosynthesis, and relevant case studies.
This compound primarily functions as an inhibitor of glutamine-dependent metabolic pathways. It interferes with de novo purine synthesis, which is critical for cellular proliferation. The compound's mechanism involves the inhibition of enzymes that utilize glutamine as a substrate, leading to a decrease in nucleotide synthesis and, consequently, cellular growth inhibition.
Key Mechanisms:
- Inhibition of Glutamine Utilization : this compound competes with glutamine for binding sites on various enzymes involved in amino acid and nucleotide metabolism.
- Induction of Cytotoxicity : The compound induces apoptosis in cancer cells by disrupting metabolic processes essential for their survival.
Case Studies
- Tumor Growth Inhibition : Research has demonstrated that this compound effectively inhibits the growth of solid tumors in animal models. For example, a study observed that this compound significantly reduced tumor size in rats implanted with tumor cells by inhibiting de novo purine synthesis .
- Preneoplastic Lesions : In another study focusing on pancreatic lesions, this compound was shown to induce preneoplastic changes in rat pancreas tissue, highlighting its potential role in cancer research and understanding tumorigenesis .
- Biosynthetic Pathway Discovery : Recent discoveries have elucidated the biosynthetic pathway of this compound. The identification of the this compound biosynthetic gene cluster has opened avenues for further research into its production and potential applications in metabolic engineering .
Table 1: Summary of Biological Effects of this compound
Biosynthesis and Genetic Insights
The biosynthesis of this compound involves a complex gene cluster that encodes enzymes responsible for its unique α-diazoester structure. Recent studies have utilized isotope feeding experiments and bioinformatics to confirm the involvement of hydrazonoacetic acid (HYAA) as an intermediate in the biosynthetic pathway .
Table 2: Key Enzymes in this compound Biosynthesis
Enzyme Name | Function | Gene Cluster Reference |
---|---|---|
Hydrazonoacetic Acid Synthase | Converts precursors into HYAA | Aza Gene Cluster |
α-Diazoester Synthase | Catalyzes the formation of the α-diazoester | Aza Gene Cluster |
Eigenschaften
IUPAC Name |
2-amino-3-(2-diazoacetyl)oxypropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4/c6-3(5(10)11)2-12-4(9)1-8-7/h1,3H,2,6H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZGOOYMKKIOOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OC(=O)C=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115-02-6, 76749-44-5 | |
Record name | azaserine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Azaserine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Azaserine?
A1: this compound exerts its primary effect by disrupting the de novo synthesis of purines [, , , , , ]. It achieves this by acting as a glutamine antagonist, specifically targeting the enzymatic step where formylglycinamide ribotide is aminated to yield formylglycinamidine ribotide [].
Q2: How does the inhibition of purine synthesis impact cellular processes?
A2: Interference with purine synthesis has a cascade of downstream effects. It hinders the production of essential building blocks for DNA and RNA, ultimately impeding nucleic acid synthesis [, , , ]. This disruption in nucleic acid synthesis negatively impacts cell growth and proliferation, leading to various physiological consequences [, , , , , , , ].
Q3: Beyond purine synthesis, does this compound affect other cellular processes?
A3: Yes, this compound demonstrates effects beyond purine synthesis. Research suggests that it can induce DNA damage [, ], potentially through mechanisms involving DNA alkylation [, ]. Additionally, studies show that it can influence the transport of certain amino acids across cell membranes [, , , ].
Q4: How does this compound's interaction with amino acid transport systems contribute to its effects?
A4: this compound exhibits the ability to inhibit the uptake of amino acids like glutamine, proline, and alpha-methyl D-glucoside in renal brush-border membrane vesicles []. This interaction with membrane transport systems suggests a broader impact on cellular metabolism and nutrient uptake []. Furthermore, this compound can compete with L-system amino acid transport, particularly the uptake of 2-amino-2-carboxybicycloheptane (BCH) []. This interaction underscores the complex interplay between this compound and cellular transport mechanisms.
Q5: Does this compound exhibit any influence on cellular energy metabolism?
A5: Research suggests that this compound can lead to a decrease in the liver's content of ATP, biotin, and nicotinamide nucleotides in rats []. This finding hints at potential disruptions in cellular energy metabolism as a consequence of this compound exposure.
Q6: What is the molecular structure of this compound?
A6: this compound is a modified serine amino acid. It has a diazoacetyl group attached to the oxygen atom of the serine side chain. Its IUPAC name is (2S)-2-amino-3-(diazoacetoxy)propanoic acid.
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C5H7N3O4, and its molecular weight is 173.13 g/mol.
Q8: Is there any spectroscopic data available for this compound?
A8: While specific spectroscopic data from the provided papers wasn't explicitly mentioned, this compound's structure can be characterized using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. These methods provide information about the compound's functional groups and structural features.
Q9: Are there any studies related to the material compatibility, stability, catalytic properties, or computational modeling of this compound?
A9: The provided research papers primarily focus on the biological activity and mechanisms of action of this compound in various biological systems. There is limited information available regarding its material compatibility, stability under various conditions, catalytic properties, or computational modeling. Further research would be needed to explore these aspects of this compound.
Q10: What is known about this compound's stability, formulation, SHE regulations, environmental impact, and degradation?
A10: Detailed information about this compound's stability in various conditions, formulation strategies, SHE (Safety, Health, and Environment) regulations, environmental impact, and degradation pathways is limited within the provided research papers. Further investigation is necessary to comprehensively address these aspects.
Q11: What are the in vitro and in vivo efficacy studies conducted with this compound?
A11: Numerous studies demonstrate the in vivo activity of this compound against various tumor models in animals, including the Crocker mouse sarcoma 180 [] and Trypanosoma equiperdum infections in mice []. This compound exhibits efficacy in inhibiting tumor growth in these models. Additionally, studies in cell cultures, such as those using Escherichia coli, show that this compound inhibits bacterial growth by interfering with purine synthesis [, ].
Q12: Has this compound been evaluated in clinical trials?
A12: While earlier studies explored the potential of this compound as a chemotherapeutic agent in humans, it was found to be not sufficiently effective as a standalone treatment []. Further research explored its use in combination therapies [], but its clinical application appears limited due to its toxicity profile and the emergence of more effective alternatives.
Q13: What are the known mechanisms of resistance to this compound?
A13: Research suggests that mutations in the aroP gene, which encodes a general aromatic amino acid transporter, can contribute to this compound resistance in Escherichia coli [, ]. Additionally, studies using a plasma-cell neoplasm model showed resistance to this compound without significant changes in its transport, indicating other resistance mechanisms might be at play [].
Q14: Does this compound exhibit any toxicities or adverse effects?
A14: this compound's clinical application has been limited due to its toxicity profile []. Studies in animals show that it can cause pathological changes in organs like the kidney, liver, and pancreas []. These changes resemble those observed with another amino acid analog, ethionine, suggesting a potential for overlapping toxicity mechanisms [].
Q15: What are the research findings regarding drug delivery, biomarkers, and analytical techniques related to this compound?
A15: The provided research papers primarily focus on understanding this compound's mechanism of action, efficacy, and toxicity. There is limited information regarding specific drug delivery strategies, identified biomarkers for monitoring treatment response, or details about analytical techniques used to characterize or quantify this compound in biological samples. Further research is needed to explore these aspects fully.
Q16: What is known about the immunogenicity, drug interactions, and biocompatibility of this compound?
A16: The provided research papers do not delve deeply into this compound's immunogenicity, its potential to induce immune responses, or its interactions with other drugs or biological systems. Similarly, information about its biocompatibility and biodegradability is limited. Further investigations are needed to understand these aspects fully.
Q17: Are there any known alternatives to this compound, and what is its historical context in research?
A17: While this compound was one of the early compounds investigated for its antitumor properties, its clinical use has been limited due to toxicity concerns and the development of more effective and safer chemotherapeutic agents. Numerous other antimetabolites targeting purine and pyrimidine synthesis are now used in cancer treatment.
Q18: What is the current understanding of recycling, waste management, research infrastructure, and cross-disciplinary applications related to this compound?
A18: The provided research papers primarily focus on the biological activity of this compound. Information on its recycling, waste management, specific research infrastructure needs, or cross-disciplinary applications is limited and requires further investigation.
- Pancreatic Carcinogenesis: this compound is widely used in experimental models to study pancreatic cancer [, , , , , , , ]. It induces the formation of atypical acinar cell nodules (AACN), precursors to pancreatic cancer.
- Dietary Influences: Studies indicate that dietary factors like choline deficiency [] and high-fat diets [] can influence this compound-induced pancreatic carcinogenesis.
- Hormonal Modulation: Estrogen shows inhibitory effects on this compound-induced pancreatic lesions in rats, while androgens might promote tumor development [].
- Combination Therapy: Although this compound as a single agent showed limited clinical efficacy, research explored its potential in combination therapies with other chemotherapeutic agents like 6-chloropurine [] and 6-thioguanine [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.